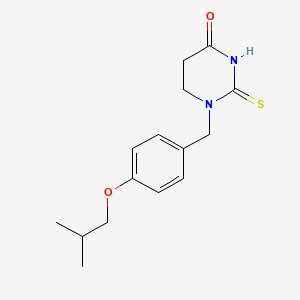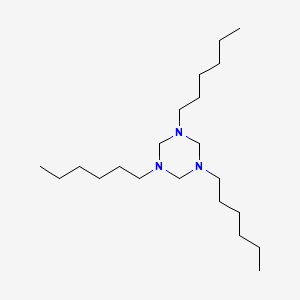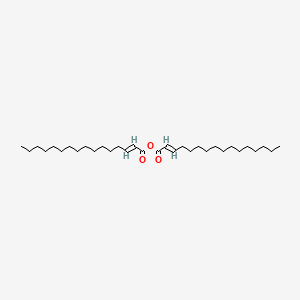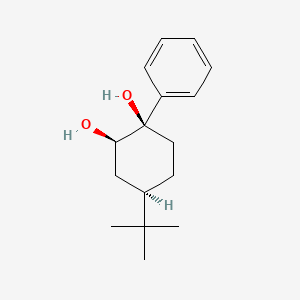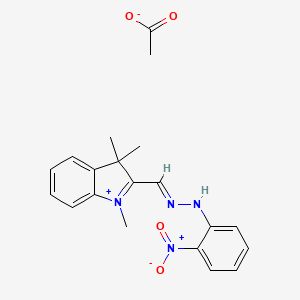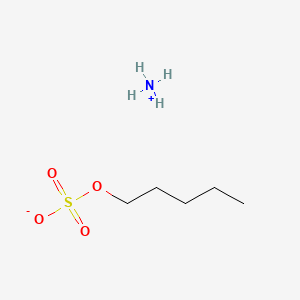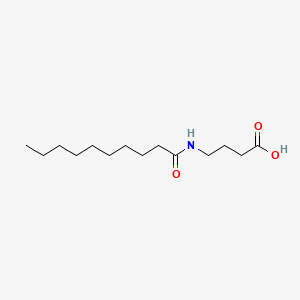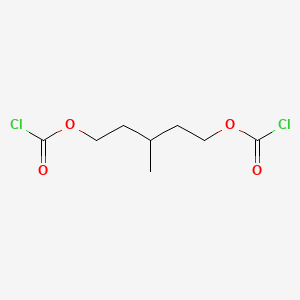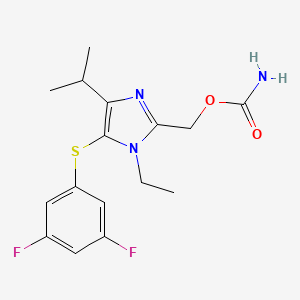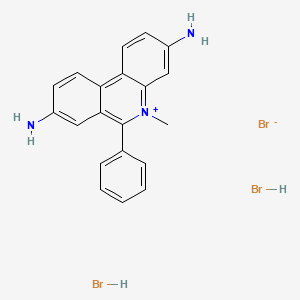
Einecs 241-725-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 241-725-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Einecs 241-725-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial production methods are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 241-725-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 241-725-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the manufacturing of various industrial products, including polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Einecs 241-725-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Einecs 241-725-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Einecs 241-725-5
- Einecs 241-725-6
- Einecs 241-725-7
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties. These unique characteristics make it suitable for particular applications and reactions that may not be achievable with other compounds.
Eigenschaften
CAS-Nummer |
17736-01-5 |
|---|---|
Molekularformel |
C18H37N.C10H23O4P C28H60NO4P |
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
dipentyl hydrogen phosphate;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C10H23O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h9-10H,2-8,11-19H2,1H3;3-10H2,1-2H3,(H,11,12)/b10-9-; |
InChI-Schlüssel |
KQVBOPFRMLBVAE-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN.CCCCCOP(=O)(O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



